N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a thiophene ring are involved in a wide range of biochemical pathways due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the thiophene ring.
Amidation Reaction: The nitrated thiophene is then reacted with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the electrophile used, various substituted thiophene derivatives can be obtained.
Scientific Research Applications
N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use
Properties
IUPAC Name |
N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXXJCZPIZCZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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